(R)-3-AMINO-3-CYCLOHEXYL-PROPIONIC ACID

Description

Classification and Distinctive Structural Features of β-Amino Acids

Amino acids are broadly classified based on the relative position of the amino group to the carboxyl group. While α-amino acids have the amino group attached to the carbon atom (the α-carbon) adjacent to the carboxyl group, β-amino acids feature an additional carbon atom separating these two functional groups. nih.govprepchem.com This seemingly minor difference in the carbon backbone introduces significant structural flexibility and results in distinct chemical properties.

β-amino acids can be further categorized based on the substitution pattern on their backbone. Those with a substituent on the carbon adjacent to the amine are termed β³-amino acids, while those with a substituent on the carbon next to the carbonyl group are known as β²-amino acids. orgsyn.org This extended structure allows β-amino acids to form unique secondary structures, such as various helices (8-helix, 10-helix, 12-helix, and 14-helix), which are often more stable than the helices formed by their α-peptide counterparts. orgsyn.org Unlike most α-amino acids, β-amino acids are not commonly found in nature, with β-alanine being a notable exception. orgsyn.orgnih.gov

Importance of Chiral Non-Proteinogenic Amino Acids in Chemical Research

Non-proteinogenic amino acids (NPAAs) are not encoded in the genetic code but are crucial as biosynthetic intermediates, components of natural products like alkaloids and peptides, and as pharmacological compounds. prepchem.comnih.govnih.gov The introduction of chirality, or "handedness," into these molecules adds another layer of complexity and utility. Chiral NPAAs are of immense interest in medicinal chemistry and materials science because their specific three-dimensional arrangement can lead to highly selective interactions with biological targets. scbt.comfrontiersin.org

The stereochemistry of these molecules is a critical determinant of their biological activity and conformational preferences. mdpi.com For instance, incorporating chiral NPAAs into peptides can enhance their resistance to enzymatic degradation, improve their pharmacokinetic profiles, and constrain their conformation to achieve higher receptor affinity and specificity. nih.govscbt.com The synthesis and analysis of these chiral molecules are key areas of research, driving the development of new catalysts and analytical techniques. scbt.comfrontiersin.org

Contextualizing (R)-3-AMINO-3-CYCLOHEXYL-PROPIONIC ACID within β-Amino Acid Chemistry

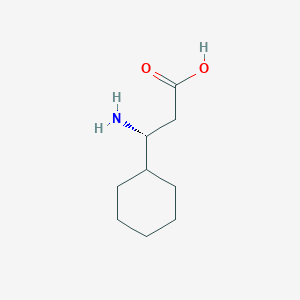

This compound is a chiral, non-proteinogenic β³-amino acid. Its structure is characterized by a cyclohexane (B81311) ring attached to the β-carbon, which bears the amino group. The "(R)" designation specifies the absolute stereochemistry at this chiral center.

This compound combines the key features of a β-amino acid with a bulky, alicyclic substituent. The cyclohexyl group provides a rigid, lipophilic element that can significantly influence the conformational properties of molecules into which it is incorporated. While detailed research specifically on this compound is not extensively published, its structural analogue, the α-amino acid L-cyclohexylalanine, is known to be a valuable building block in peptide synthesis, used to enhance stability and bioactivity in drug development. chemimpex.com

The study of related 3-cyclohexylpropanoic acid derivatives has revealed potential applications, such as in the development of novel antitubercular agents. nih.gov This suggests that the this compound scaffold could be a valuable starting point for creating new chemical entities with interesting biological activities.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on available chemical data.

| Property | Value | Source |

| IUPAC Name | (3R)-3-amino-3-cyclohexylpropanoic acid | nih.gov |

| Molecular Formula | C₉H₁₇NO₂ | nih.gov |

| Molecular Weight | 171.24 g/mol | nih.gov |

| CAS Number | 91383-15-2 | nih.gov |

| InChI Key | XGRSAFKZAGGXJV-MRVPVSSYSA-N | nih.gov |

| Canonical SMILES | C1CCC(CC1)C@HN | nih.gov |

| Melting Point | 221-223 °C (for racemic mixture) | sigmaaldrich.com |

Research on Related Amino Acid Structures

To appreciate the potential of this compound, it is useful to examine research on structurally similar compounds.

| Compound | Research Area | Key Findings |

| 3-Cyclohexyl-L-alanine (α-amino acid analogue) | Peptide Synthesis, Pharmaceutical Development | Used as a building block to enhance peptide stability and bioactivity for therapeutic applications. chemimpex.com |

| 3-Cyclohexylpropanoic Acid Derivatives | Medicinal Chemistry | Derivatives have been synthesized and evaluated for tuberculostatic activity against Mycobacterium tuberculosis. nih.gov |

| General β-Amino Acids | Foldamers, Biomaterials | Used to create peptides (β-peptides) with stable, predictable secondary structures that are resistant to proteolysis. orgsyn.org |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Anticancer Research | Identified as a promising scaffold for developing novel anticancer and antioxidant drug candidates. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-3-cyclohexylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRSAFKZAGGXJV-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Chemical Synthesis and Materials Science

Role as Chiral Building Blocks in Organic Synthesis

As with other specialized amino acids, (R)-3-amino-3-cyclohexyl-propionic acid is utilized as a chiral building block. fluorochem.co.uktcichemicals.com These are foundational molecular units used by chemists to construct more complex compounds with a high degree of stereochemical control. fluorochem.co.uk

This compound is a member of the broader class of unnatural β-amino acids. tcichemicals.compeptide.com These compounds are crucial starting materials for the synthesis of peptidomimetics and other modified peptides. They serve as foundational units that can be chemically altered or incorporated into larger chains to create molecules with enhanced properties, such as improved stability or novel biological activity. fluorochem.co.uk The incorporation of β-amino acids is a key strategy for producing peptides with increased resistance to enzymatic breakdown. peptide.comfluorochem.co.uk

Design and Engineering of Peptidomimetics and Foldamers

A primary application of this compound is in the field of foldamers—unnatural oligomers that mimic the structure-forming capabilities of natural peptides. By incorporating such β-amino acids, scientists can design molecules with predictable folding patterns and enhanced stability. nih.gov

This compound can be incorporated into oligomers composed exclusively of β-amino acids (β-peptides) or into chains containing a mix of natural α-amino acids and unnatural β-amino acids (mixed α/β-peptides). nih.govmdpi.com Unlike natural peptides made of α-amino acids, peptides containing β-amino acid residues are significantly more resistant to degradation by proteases, the enzymes that break down proteins and peptides in the body. peptide.comnih.gov This enhanced stability makes them attractive candidates for developing long-acting therapeutic agents. peptide.comnih.gov

The incorporation of cyclic β-amino acids like this compound is a proven strategy for inducing stable secondary structures in peptides. nih.gov The conformational constraints imposed by the cyclohexyl group help to nucleate and stabilize specific folding patterns, such as helices and turns. For instance, studies on oligomers of other trans-cycloalkane β-amino acids have demonstrated their strong propensity to form well-defined 14-helical structures in solution. chemrxiv.org This ability to force a peptide chain into a specific, stable conformation is crucial for mimicking the function of natural proteins, where biological activity is intimately linked to a precise three-dimensional structure. nih.govchemrxiv.org

Interactive Data Table: Properties of Peptides Containing Cyclic β-Amino Acids

This table summarizes the structural effects observed when cyclic β-amino acids are incorporated into peptide chains, based on findings from related compounds.

| Feature | Influence of Cyclic β-Amino Acid Incorporation | Supporting Findings |

| Proteolytic Stability | Significantly increased resistance to enzymatic degradation. peptide.comnih.gov | Peptides with β-amino acid residues are not readily recognized or cleaved by common proteases. peptide.comnih.gov |

| Secondary Structure | Strong propensity to induce and stabilize helical structures. chemrxiv.org | Oligomers of trans-2-aminocyclohexanecarboxylic acid, a related cyclic amino acid, consistently fold into a stable 14-helix. chemrxiv.org |

| Conformational Rigidity | The bulky cyclic side chain restricts bond rotation, leading to a more defined molecular shape. | The cyclohexyl group pre-organizes the peptide backbone, reducing its flexibility. |

Backbone Rigidity and Conformational Constraint in Peptide Design

This compound belongs to the class of β-amino acids, which serve as fundamental building blocks in the design of novel peptides and peptidomimetics. acs.org The incorporation of β-amino acids, especially those featuring cyclic moieties like a cyclohexyl group, into peptide sequences is a well-established strategy for creating analogues with superior properties. acs.orgrsc.org A significant advantage of these modified peptides is their enhanced stability against enzymatic breakdown by proteases. rsc.org

A key benefit of utilizing β-amino acids with cyclic structures is their capacity to impose conformational constraints on the peptide backbone. researchgate.netnih.gov This induced rigidity helps to fix the peptide into a specific and predictable three-dimensional conformation. nih.gov While flexible linear peptides can adopt numerous conformations, therapeutic efficacy often requires a specific shape for effective binding to a biological target. researchgate.netnih.gov By limiting the conformational freedom, the entropic cost of binding is lowered, which can result in greater affinity and selectivity for the intended target. nih.gov

The cyclohexyl group of this compound is particularly adept at promoting the formation of stable secondary structures, such as helices. Scientific studies have demonstrated that even with considerable substitution on the cyclohexane (B81311) ring, peptides containing these residues can consistently fold into stable 14-helix structures. rsc.orgnih.gov This predictable folding is essential for the rational design of foldamers—synthetic molecules that emulate the structure of natural biopolymers. The ability to dictate a peptide's shape allows for the precise positioning of functional groups, a critical factor for inhibiting interactions between large molecules like proteins. acs.org

Table 1: Impact of Cyclic β-Amino Acids on Peptide Structure

| Feature | Description | Scientific Rationale |

|---|---|---|

| Conformational Constraint | Limits the flexibility of the peptide backbone, promoting a more defined 3D structure. | The bulky cyclohexyl group restricts bond rotation within the peptide chain. researchgate.netnih.gov |

| Secondary Structure Promotion | Induces the formation of stable secondary structures, such as the 14-helix. | The stereochemistry of the β-amino acid guides the folding of the peptide into specific helical patterns. rsc.orgnih.gov |

| Proteolytic Stability | Increases resistance to degradation by enzymes. | The unnatural β-amino acid structure is not recognized by many standard proteases. rsc.org |

| Peptidomimetic Design | Enables the creation of synthetic peptides that mimic the function of natural peptides but with improved properties. | Allows for the design of molecules with enhanced stability and target affinity. acs.org |

The introduction of β-branched amino acids into cyclic peptides is a critical factor for stabilizing distinct conformations. nih.gov Therefore, the strategic placement of residues such as this compound can be employed to engineer peptides with exceptionally stable and well-defined structures, creating pathways for the development of more complex and functional peptidic foldamers. rsc.orgnih.gov

Applications in Polymer and Nanomaterial Synthesis

The distinct chemical properties of amino acids are increasingly being leveraged to construct functional polymers and nanomaterials for a wide array of applications. nih.govresearchgate.net Polymers synthesized from amino acids are of great interest because of their inherent biocompatibility and potential for biodegradation, which makes them highly suitable for biomedical purposes. researchgate.netresearchgate.net As a β-amino acid, this compound can be integrated into these advanced polymers.

Polymers composed of β-amino acids, including poly-β-peptides, are synthetic mimics of natural peptides and possess important biological functions. digitellinc.com A prominent class of related polymers is the poly(β-amino ester)s (PBAEs). acs.org These polymers are distinguished by their pH-responsive behavior. At a neutral pH of approximately 7.4, they can form the core of nanoparticles or micelles to encapsulate therapeutic compounds. acs.org In the slightly acidic conditions found in tumor microenvironments or within cellular organelles like lysosomes (pH 5.0-5.7), the tertiary amine groups along the PBAE backbone become protonated. acs.org This protonation causes the polymer to become cationic and more soluble, which can trigger the targeted release of an encapsulated drug. acs.org

The synthesis of functional polymers from amino acids offers a robust platform for creating biodegradable and non-toxic nanomaterials. nih.gov For example, polymers featuring hydrophobic side chains, like the cyclohexyl group, can form hydrophobic nanocavities within a nanoparticle. nih.gov These pockets are highly effective for encapsulating hydrophobic drugs, thereby protecting them during circulation and enabling their targeted delivery. nih.gov

Table 2: Research Findings on Amino Acid-Based Polymers

| Polymer Type | Key Feature | Application Area | Research Finding |

|---|---|---|---|

| Poly(β-amino ester)s (PBAEs) | pH-Responsiveness | Drug Delivery | PBAEs can be formulated with hydrophilic polymers like PEG to create micelles that release their drug cargo in response to the lower pH of tumor environments. acs.org |

| Poly-β-peptides | Proteolysis Resistance | Peptide Mimics | Modern, water-insensitive polymerization techniques facilitate the synthesis of poly-β-peptides with varied functional groups and well-defined structures. digitellinc.com |

| Functional Polyamino Acids | Hydrophobic Pendants | Nanomaterial Synthesis | Polymers with aliphatic side chains form nanocavities ideal for encapsulating hydrophobic agents for diagnostic and therapeutic (theranostic) uses. nih.gov |

| Amino Acid-Containing Polymers | Biocompatibility & Biodegradability | Biomedical Materials | These polymers are utilized as carriers for drug and gene delivery and in tissue engineering applications. researchgate.net |

The advent of new polymerization methods, such as the ring-opening polymerization of β-amino acid N-thiocarboxyanhydrides (β-NTAs), has improved the ability to synthesize well-defined β-amino acid polymers in a controlled manner. digitellinc.com This progress allows for the production of polymers with precise chain lengths, uniform size, and diverse functionalities, thereby broadening their utility in advanced materials and as synthetic mimics of peptides. digitellinc.com

Structural and Conformational Analysis of R 3 Amino 3 Cyclohexyl Propionic Acid and Its Derivatives

Spectroscopic Characterization for Conformational Elucidation

Spectroscopic methods are pivotal in determining the conformational preferences of (R)-3-amino-3-cyclohexyl-propionic acid and the secondary structures it induces in peptides.

Nuclear Magnetic Resonance (NMR) Studies of Solution Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. nih.gov For this compound and its peptide derivatives, NMR provides detailed insights into their solution-state conformations and dynamic properties. sioc.ac.cn

The standard approach involves a series of steps beginning with the preparation of isotopically labeled samples (e.g., ¹³C and ¹⁵N), followed by the acquisition and processing of various NMR spectra. nih.gov The assignment of all ¹H and ¹³C resonances is typically achieved using a combination of one-dimensional and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). nih.gov

Conformational analysis heavily relies on interproton distances derived from Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) spectra, which identify protons that are close in space. nih.gov Additionally, three-bond J-coupling constants (³J) are used to determine dihedral angles according to the Karplus relation, which correlates the coupling constant to the torsional angle between the coupled nuclei. sioc.ac.cn This information is crucial for defining the rotamer populations of the flexible cyclohexyl ring and the propionic acid backbone. sioc.ac.cnresearchgate.net For peptides containing this amino acid, these NMR-derived restraints (distances and angles) are used in molecular dynamics simulations to generate a refined model of the solution structure. nih.gov Studies on related cyclic peptides have shown that this methodology can identify slowly interconverting conformers in solution, often related to cis-trans isomerism around peptide bonds. nih.govnih.gov

Table 1: Conceptual NMR Parameters for Conformational Analysis This table illustrates the types of NMR data used to elucidate the conformation of a molecule like this compound in a peptide chain.

| NMR Parameter | Information Derived | Relevant Experiment(s) |

| Chemical Shifts (δ) | Provides information about the local electronic environment of each nucleus (¹H, ¹³C, ¹⁵N). nih.gov | 1D NMR, HSQC, HMBC |

| Nuclear Overhauser Effect (NOE) | Determines through-space proximity (< 5 Å) between protons. nih.gov | NOESY, ROESY |

| ³J Coupling Constants | Calculates dihedral angles (φ, ψ, χ) via the Karplus equation. sioc.ac.cn | COSY, HOHAHA |

| Temperature Coefficients | Identifies intramolecularly hydrogen-bonded amide protons. | 1D ¹H NMR at various temperatures |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Peptides

Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides and proteins by measuring the differential absorption of left- and right-circularly polarized light. americanpeptidesociety.orgcreative-proteomics.com When this compound is incorporated into a peptide chain, CD spectroscopy can effectively monitor the resulting conformational properties and secondary structure content. creative-proteomics.com

Different secondary structures exhibit distinct CD spectra in the far-ultraviolet region (185–240 nm). creative-proteomics.com

α-Helices typically show a strong negative peak around 222 nm and a positive peak near 190 nm. americanpeptidesociety.org

β-Sheets are characterized by a positive peak around 195 nm and a negative peak near 217 nm. americanpeptidesociety.org The spectral properties can also be used to distinguish between the parallel and antiparallel nature of β-sheets. nih.gov

Random coils or unordered structures display a more neutral spectrum with less defined peaks. americanpeptidesociety.org

CD spectroscopy is highly sensitive to conformational changes induced by environmental factors such as solvent, temperature, or the presence of binding partners like lipid membranes. lsu.edumdpi.com For instance, studies on peptides containing other novel amino acids have used CD to observe conformational transitions, such as a shift from a 3₁₀-helix to an α-helix as solvent polarity increases. lsu.edu Similarly, for peptides containing this compound, CD can be used to determine their helical or sheet propensity and stability. lsu.edunih.gov

Table 2: Characteristic CD Spectral Bands for Peptide Secondary Structures

| Secondary Structure | Wavelength of Positive Peak (nm) | Wavelength of Negative Peak(s) (nm) |

| α-Helix | ~190 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | ~212 | ~195 |

| β-Turn | Varies depending on turn type | Varies depending on turn type |

| Source: Based on data from Greenfield, 2006 and Kelly et al., 2005. americanpeptidesociety.org |

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Insights

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the conformational analysis of peptides and amino acids in various environments, including aqueous solutions, organic solvents, and solid states. nih.govspringernature.com The technique provides information on secondary structure by analyzing the characteristic vibrational frequencies of the peptide backbone, particularly the amide I band. nih.gov

For the individual this compound molecule, FTIR can identify the vibrational modes of its functional groups, such as the N-H stretching of the amine group and the C=O stretching of the carboxylic acid group. researchgate.net When incorporated into a peptide, the most informative region is the amide I band (1600–1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide backbone. The frequency of this band is sensitive to the peptide's secondary structure. uwec.edu

α-Helical structures typically show an amide I band around 1650–1658 cm⁻¹.

β-Sheet structures are associated with a major band in the 1620–1640 cm⁻¹ range. nih.gov

β-Turns have been identified with characteristic amide I bands in the 1638–1646 cm⁻¹ range in cyclic peptides. nih.gov

Unordered or random coil structures usually exhibit a band around 1640–1645 cm⁻¹.

FTIR is particularly useful because measurements can be performed at high concentrations, where aggregation might occur. nih.gov Polarized ATR-FTIR can also determine the orientation of secondary structural elements within a lipid bilayer matrix. nih.gov

Table 3: Typical Amide I Band Frequencies in FTIR for Peptide Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 |

| β-Turn | 1638 - 1646 |

| Random Coil | 1640 - 1645 |

| Source: Based on data from Jackson & Mantsch, 1995 and Mantsch et al., 1993. nih.govnih.gov |

X-ray Diffraction Studies of Solid-State Conformations of Derivatives

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement of molecules in the solid state. While a crystal structure for the parent this compound is not detailed in the provided sources, the technique has been successfully applied to derivatives, particularly peptides, to elucidate their solid-state conformations. nih.gov

For example, single-crystal X-ray analysis of cyclic hexapeptides containing the related β-alanine revealed detailed conformational features. nih.govnih.gov These studies determined the exact bond lengths, bond angles, and torsion angles of the peptide backbone. They also identified the conformation of peptide bonds (cis or trans) and characterized specific secondary structural elements like β-turns. nih.govnih.gov Such analyses confirm the crystalline nature of the compounds and show that the bulk material is structurally pure. mdpi.com The solid-state structure provides a static, high-resolution picture that complements the dynamic information obtained from solution NMR studies. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational methods, especially Density Functional Theory (DFT), are instrumental in exploring the conformational landscape and energetic properties of molecules like this compound. scispace.com

Density Functional Theory (DFT) Calculations for Conformation and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.commdpi.com It is widely applied to perform conformational analyses of amino acids and peptides, providing insights into the relative stabilities of different geometries. nih.gov

A typical DFT study involves optimizing the geometry of various possible conformers to find the local minima on the potential energy surface. mdpi.com For this compound, this would involve calculating the energies of different rotamers arising from rotations around the C-C and C-N single bonds of the propionic acid chain and considering different chair/boat conformations of the cyclohexyl ring. The calculations yield the relative energies of these conformers, allowing for the identification of the most stable, lowest-energy structures. researchgate.netresearchgate.net

Furthermore, DFT calculations can simulate the influence of the environment, such as the effect of different solvents, by using continuum models like the Polarizable Continuum Model (PCM). nih.gov This helps in understanding how the conformational preferences might change between the gas phase and a solution. researchgate.net The results from DFT, such as relative energies and predicted vibrational frequencies, can be directly compared with experimental data from techniques like FTIR, providing a powerful synergy between theoretical and experimental approaches. mdpi.comnih.gov

Table 4: Representative DFT-Calculated Relative Energies for β-Alanine Conformers This table, based on a study of β-alanine, illustrates how DFT is used to compare the stability of different molecular conformations. A similar analysis would be applicable to this compound.

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

| 1 | -64° | 0.00 (Most Stable) |

| 2 | 179° | 0.40 |

| 3 | 60° | 0.77 |

| 4 | -156° | 1.88 |

| 5 | 99° | 2.16 |

| Source: Adapted from a computational study on β-alanine. researchgate.net |

Molecular Dynamics Simulations to Predict Conformational Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of flexible molecules like this compound and its derivatives. These simulations model the atomic motions of a molecule over time by integrating Newton's laws of motion, providing a detailed picture of the accessible conformations and the transitions between them. The conformational flexibility of such molecules is a key determinant of their biological activity, as different conformations may be required for binding to various biological targets. nih.gov

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from computational studies of its close structural analog, gabapentin (B195806) (1-aminomethylcyclohexaneacetic acid). nih.govnih.gov These studies provide significant insights into the likely conformational behavior of this compound.

Theoretical calculations and analysis of crystal structure databases for gabapentin have revealed that the torsion angles along the Cγ-Cβ and Cβ-Cα bonds are predominantly found in a gauche, gauche conformation. nih.gov This preference significantly restricts the available conformational space, leading to more defined three-dimensional structures.

A typical MD simulation protocol for a molecule like this compound would involve the following steps:

System Setup: The molecule is placed in a simulation box, typically filled with a solvent such as water, to mimic physiological conditions.

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable steric clashes.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to maintain equilibrium.

Production Run: The simulation is run for a significant period (nanoseconds to microseconds) to sample a wide range of conformational states.

The trajectory from the production run is then analyzed to understand the conformational behavior. Key analyses include the study of dihedral angle distributions, the identification of stable conformational states, and the calculation of the potential energy surface.

The following data tables, derived from analogous studies on gabapentinoids, illustrate the type of information obtained from MD simulations.

Table 1: Key Dihedral Angles in the Conformational Analysis of 3-Substituted-Cyclohexyl-Propionic Acid Analogs

| Dihedral Angle | Atom Definition | Typical Observed Conformations |

| θ¹ (theta1) | N-Cα-Cβ-Cγ | gauche (+/- 60°), anti (180°) |

| θ² (theta2) | Cα-Cβ-Cγ-Cδ (of cyclohexyl) | gauche (+/- 60°), anti (180°) |

| Ring Puckering | - | Chair, Boat, Twist-boat |

Table 2: Predicted Conformational States and Relative Energies for a Representative 3-Cyclohexyl-GABA Analog

| Conformational State | Cyclohexyl Substituent | Side Chain Torsion (θ¹) | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1 | Equatorial | gauche (+) | 0.0 | ~70 |

| 2 | Equatorial | gauche (-) | 0.2 | ~20 |

| 3 | Equatorial | anti | 1.5 | ~5 |

| 4 | Axial | gauche (+) | 2.5 | <5 |

| 5 | Axial | gauche (-) | 2.8 | <1 |

| 6 | Axial | anti | 4.0 | <<1 |

Note: The relative energies and populations are illustrative and based on general findings for gabapentinoids. Specific values for this compound would require dedicated MD simulation studies.

The results from MD simulations are crucial for building a comprehensive understanding of the structure-activity relationship of this compound and its derivatives. By predicting the preferred conformations, these computational methods can guide the design of new analogs with potentially enhanced biological activity.

Analytical Methodologies for Stereochemical Purity and Characterization

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as a primary and effective method for the separation and quantification of the enantiomers of 3-Amino-3-cyclohexyl-propionic acid. The technique relies on the differential interaction of the enantiomers with a chiral environment, most commonly a Chiral Stationary Phase (CSP), leading to their separation.

The selection of an appropriate Chiral Stationary Phase (CSP) is the most critical factor in chiral HPLC. For amino acids and their derivatives, zwitterionic ion-exchangers, particularly those based on Cinchona alkaloids, have proven to be highly effective. These CSPs create a complex chiral environment that allows for stereospecific interactions.

Cinchona alkaloids, such as quinine (B1679958) and its diastereomer quinidine, can be incorporated into stationary phases to serve as chiral selectors. Novel CSPs have been developed by combining the functionalities of Cinchona alkaloids with other chiral selectors, like cyclodextrins, to broaden their applicability and enhance enantioseparation capabilities. nih.gov For instance, CSPs that integrate a Cinchona alkaloid moiety with a 3,5-dimethyl phenylcarbamoylated β-cyclodextrin have demonstrated synergistic effects, where the alkaloid part plays a dominant role in the enantioseparation of amino acids. nih.gov

Specific zwitterionic CSPs, such as CHIRALPAK ZWIX(+) and CHIRALPAK ZWIX(-), are explicitly used for the separation of 3-Amino-3-cyclohexyl-propionic acid enantiomers. hplc.eu These phases facilitate separation through a combination of ionic interactions and other stereoselective forces. Macrocyclic glycopeptide-based CSPs, such as CHIROBIOTIC T, TAG, and R, also demonstrate successful enantiomeric resolution for this compound. hplc.eu

The table below summarizes the chromatographic performance of various CSPs for the separation of 3-Amino-3-cyclohexyl-propanoic acid enantiomers.

| Chiral Stationary Phase | k1 | α (Separation Factor) | Rₛ (Resolution) | Elution Order |

| CHIRALPAK ZWIX(-) | 5.20 | 1.45 | 3.17 | R < S |

| CHIRALPAK ZWIX(+) | 5.53 | 1.19 | 2.62 | S < R |

| CHIROBIOTIC T | 1.60 | 1.16 | 1.45 | S < R |

| CHIROBIOTIC TAG | 2.11 | 1.08 | 0.50 | S < R |

| CHIROBIOTIC R | 1.27 | 1.07 | <0.4 | S < R |

| Data sourced from Chiral Technologies Amino Acid Database. hplc.eu | ||||

| k1: Retention factor of the first eluting enantiomer. α: Separation factor, a measure of the relative retention of the two enantiomers. Rₛ: Resolution, a measure of the degree of separation between the two enantiomer peaks. |

The choice of chromatographic mode and mobile phase composition is crucial for optimizing the separation of enantiomers. Different modes, such as polar-ionic, hydro-organic (reversed-phase), and normal-phase, can be employed.

For zwitterionic amino acids like 3-Amino-3-cyclohexyl-propionic acid, a polar-ionic mode is often utilized. sigmaaldrich.com This involves a mobile phase typically consisting of a mixture of methanol (B129727) (MeOH) and acetonitrile (B52724) (MeCN), with acidic and basic additives to control ionization and enhance interaction with the zwitterionic CSP. hplc.eu For example, a mobile phase of MeOH/MeCN (50/50 v/v) containing 25 mM triethylamine (B128534) (TEA) and 50 mM acetic acid (AcOH) has been successfully used with CHIRALPAK ZWIX phases. hplc.eu

In the hydro-organic or reversed-phase mode, which is common with CHIROBIOTIC phases, the mobile phase is more polar, often a mixture of water and an organic modifier like methanol. hplc.eusigmaaldrich.com For instance, a mobile phase of water/methanol (10/90 v/v) was used with the CHIROBIOTIC T phase for this separation. hplc.eu The addition of small amounts of acid and base (e.g., acetic acid and triethylamine) can further modulate the retention and resolution. hplc.eu

Normal-phase chromatography, using non-polar solvents like n-hexane mixed with an alcohol and additives, is another option. For structurally similar β-amino acids, a mobile phase of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropyl amine has been shown to provide good resolution on a Pirkle-type or "brush-type" CSP. tsijournals.com The optimization of these mobile phase components is key to achieving baseline separation and accurate quantification. tsijournals.com

Other Advanced Chiral Analytical Techniques for Enantiomeric Excess (ee) Determination

Beyond HPLC, several other advanced techniques are available for the determination of enantiomeric excess (ee). These methods offer alternative or complementary information and can be particularly useful for rapid analysis or when dealing with complex matrices.

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) are powerful separation techniques that require only a small amount of sample. jiangnan.edu.cn In CE, chiral selectors, often cyclodextrin (B1172386) derivatives, are added to the background electrolyte to induce separation of the enantiomers as they migrate through the capillary. jiangnan.edu.cnnih.gov CEC combines the principles of HPLC and CE, using a packed or monolithic chiral stationary phase within the capillary, offering high separation efficiency. jiangnan.edu.cn Miniaturized CE with laser-induced fluorescence (CE-LIF) detection provides exceptional sensitivity for analyzing trace amounts of chiral amino acids. researchgate.net

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a rapid, high-resolution technique for distinguishing enantiomers. jiangnan.edu.cn This method separates ions in the gas phase based on their size, shape, and charge. To separate enantiomers, a chiral selector, such as a cyclodextrin, is added to form noncovalent diastereomeric complexes with the analyte. osti.gov These complexes have different collision cross-sections and can be separated by ion mobility, allowing for the determination of enantiomeric purity in seconds. jiangnan.edu.cnosti.gov

Q & A

Q. How can in vivo toxicity thresholds be extrapolated from rodent studies to humans?

- Toxicokinetics : Measure plasma exposure (AUC) and tissue distribution in rodents. Apply allometric scaling with safety factors (10x for interspecies differences). Validate with human hepatocyte assays to assess metabolic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.